molecular formula C13H19NO3S B11718747 (R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11718747
M. Wt: 269.36 g/mol
InChI Key: MICGUYCQMKQBFY-GOSISDBHSA-N
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Description

®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfinamide group attached to a 3,4-dimethoxyphenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with ®-2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. Researchers may investigate its effects on various biological systems to uncover potential therapeutic applications.

Medicine

In medicine, ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide may be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs or therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide
  • ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfonamide
  • ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-thioamide

Uniqueness

What sets ®-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

(R)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/t18-/m1/s1

InChI Key

MICGUYCQMKQBFY-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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